Cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is a cyclic alcohol with the molecular formula . It is classified as an aliphatic compound due to its structure, which features a cyclobutane ring substituted with an ethoxy group and two methyl groups. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.
Cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol falls under the category of alcohols, specifically secondary alcohols due to the presence of the hydroxyl (-OH) group attached to a carbon that is bonded to two other carbon atoms. Its structural characteristics allow it to participate in various chemical reactions typical of alcohols.
The synthesis of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high selectivity for the desired stereoisomer.
Cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol has a unique molecular structure characterized by:
The stereochemistry is significant; the "cis" designation indicates that substituents are on the same side of the cyclobutane ring.
The molecular weight of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is approximately 144.22 g/mol . The structural representation can be depicted using SMILES notation: O[C@@H]1C(C)(C)[C@@H](OCC)C1 .
Cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol can undergo several chemical reactions typical of alcohols:
These reactions often require specific catalysts or reagents to promote desired pathways while minimizing side reactions.
The mechanism by which cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol exerts its effects in chemical reactions typically involves:
Kinetic studies may reveal rates of reaction and equilibrium constants for various transformations involving this compound.
Cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is expected to be a colorless liquid at room temperature with moderate volatility due to its low molecular weight.
Key chemical properties include:
Relevant data indicates that it may exhibit typical reactivity patterns associated with secondary alcohols .
Cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol has potential applications in:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7